molecular formula C6H5ClN2O B1370317 5-Chloropyridine-2-carboxamide CAS No. 370104-72-6

5-Chloropyridine-2-carboxamide

Cat. No. B1370317
M. Wt: 156.57 g/mol
InChI Key: ZBPYOEMMLMVVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Chloropyridine-2-carboxamide is available on PubChem . It is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloropyridine-2-carboxamide include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloropyridine-2-carboxamide can be found on PubChem .

Scientific Research Applications

Anticancer and Antioxidant Activities

5-Chloropyridine-2-carboxamide derivatives have been synthesized and characterized, showing promise in anticancer and antioxidant activities. Notably, compounds like N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes demonstrated significant anticancer potential in MCF-7 breast cancer cells and antioxidant properties assessed by DPPH and ABTS assays (Yeşilkaynak et al., 2017).

Chemical Synthesis and Potential Medical Tracers

The compound's derivatives, like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, have been explored for their potential as monoamine oxidase B (MAO-B) imaging tracers for positron emission tomography (PET), aiding in investigating neuropsychiatric diseases (Beer et al., 1995).

Novel Heterocyclic Compounds Synthesis

Reactions involving 2-chloropyridine-3-carbonyl chloride and derivatives of 5-Chloropyridine-2-carboxamide have led to the creation of new heterocyclic compounds with potential pharmaceutical applications (Caroti et al., 1986).

CB1 Receptor Modulation

Studies on 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have shed light on key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), contributing to advancements in CB1-related therapeutics (Khurana et al., 2014).

Antimicrobial Activity

Some derivatives of 5-Chloropyridine-2-carboxamide have shown notable antimicrobial activities, providing a basis for developing new antimicrobial agents (Al-Omar & Amr, 2010).

Minor Groove Binding in DNA

Designed peptides like pyridine-2-carboxamide-netropsin have demonstrated specific binding in the minor groove of DNA, contributing to the understanding of DNA-protein interactions and potential therapeutic applications (Wade et al., 1992).

properties

IUPAC Name

5-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYOEMMLMVVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619380
Record name 5-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2-carboxamide

CAS RN

370104-72-6
Record name 5-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500-mL round-bottomed flask was charged with 5-chloro-2-pyridinecarboxylic acid (Ark Pharm, 10.00 g, 63.5 mmol) and thionyl chloride (Aldrich, 100 ml, 1371 mmol). A catalytic amount of DMF (0.2 ml) was added and the reaction mixture was heated to 80° C. under Argon atmosphere for 4 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with DCM (100 ml) and added slowly to a stirred solution of ammonium hydroxide (131 ml, 3364 mmol) at 0° C. After completed addition, the reaction mixture was allowed to stir an additional 10 min. The reaction mixture was concentrated under reduced pressure and the precipitate was filtered off. The solid was washed with water and dried to give the title compound (8.686 g, 55.5 mmol, 87% yield) as an off-white solid. MS m/z=157 [M+H]+. Calculated for C6H5ClN2O: 156
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-chloropyridine (328 mg, 2.55 mmol) in tetrahydrofuran (5 ml) was 0.5M potassium bis(trimethylsilyl)amide in toluene (10 ml, 5.05 mmol) dropwise at −78° C. After stirred for additional 0.5 hr at −78° C., the mixture was added 5-chloroisatoic anhydride (0.5 g, 2.55 mmol) at −78° C. The mixture was warmed up to r.t gradually and stirred overnight. After quenched by saturated ammonium chloride solution, the mixture was extracted by ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated to give (2-amino-5-chlorophenyl)-N-(5-chloro(2-pyridyl)carboxamide (0.71 g. 100%). MS found for C12H9Cl2N3O M+=282, (M+2)+=284. Step 2: To a solution of the compound of (2-amino-5-chlorophenyl)-N-(5-chloro(2-pyridyl)carboxamide (0.71 g, 2.52 mmol) in dichloromethane (10 ml) was added 3-cyanobenzoly chloride (417 mg, 2.52 mmol) and pyridine (0.611 ml, 7.55 mmol). The mixture was stirred at r.t. overnight. The precipitate was filtered and washed with dichloromethane to give N-[4-chloro-2-[N-(5-chloro(2-pyridyl)carbamoyl]phenyl](4-cyanophenyl)carboxamide as a solid (683 mg, 66%). MS found for C20H12Cl2N4O2 M+=411, (M+2)+=413. Step 3: To a solution of the compound of N-{4-chloro-2-[N-(5-chloro(2-pyridyl)carbamoyl]phenyl}(4-cyanophenyl)carboxamide (683 mg, 1.66 mmol) in anhydrous pyridine (10 ml) and triethyl amine (1 ml) was saturated with hydrogen sulfide gas at 0° C. The mixture was stirred at r.t. overnight. After the evaporated the solvent, the residue was dissolved in anhydrous acetone (5 ml) and iodomethane (1 ml, 16.6 mmol) was added. The mixture was stirred under reflux condition for 2 hrs. After the evaporation of solvent, the residue was dissolved in anhydrous methanol (5 ml) and added a solution of N-methylethylenediamine (0.732 ml, 8.3 mmol) and acetic acid (1.5 ml) in anhydrous methanol (5 ml). The mixture was stirred under reflux condition for 2 hrs. After the evaporation of solvent, the crude residue was purified by RP-HPLC to give N-{4-chloro-2-[N-(5-chloro(2-pyridyl))carbamoyl]phenyl}[4-(1-methyl(2-imidazolin-2-yl))phenyl]carboxamide as a white powder. MS found for C23H19Cl2N5O2 M+=468 (M+2)+=470.
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloropyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Chloropyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Chloropyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Chloropyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Chloropyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.